(R)-2-(2-(Methylthio)phenyl)pyrrolidine CAS 1213314-31-8 properties
(R)-2-(2-(Methylthio)phenyl)pyrrolidine CAS 1213314-31-8 properties
An In-depth Technical Guide to (R)-2-(2-(Methylthio)phenyl)pyrrolidine (CAS 1213314-31-8)
Executive Summary
(R)-2-(2-(Methylthio)phenyl)pyrrolidine is a chiral heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. As a derivative of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, it serves as a valuable building block for the synthesis of complex molecular architectures.[1][2] Its unique structure, featuring a stereogenic center, a secondary amine, and a coordinating methylthio group, also positions it as a promising candidate for applications in asymmetric catalysis, both as an organocatalyst and as a chiral ligand for transition metals.[3][4] This guide provides a comprehensive overview of its known properties, anticipated spectroscopic profile, potential synthetic routes, applications, and essential safety protocols, designed for researchers and drug development professionals.
Physicochemical and Computational Properties
The fundamental properties of (R)-2-(2-(Methylthio)phenyl)pyrrolidine are summarized below. While some data points are derived from its enantiomer or racemic mixture, they are expected to be identical for the (R)-isomer.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1213314-31-8 | [5] |
| IUPAC Name | (R)-2-(2-(methylthio)phenyl)pyrrolidine | [5] |
| Synonym(s) | 1-((2R)pyrrolidin-2-yl)-2-methylthiobenzene | [5] |
| Molecular Formula | C₁₁H₁₅NS | [5] |
| Formula Weight | 193.31 g/mol | [5] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | Inferred to be a yellow to brown liquid or solid | |
| Storage | Store at 0-8 °C, protect from light, under inert atmosphere | [5][6] |
Computational Data
Computational modeling provides insights into the molecule's behavior in biological and chemical systems. The following data is for the analogous (S)-enantiomer but is structurally identical.
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [6] |
| LogP (Octanol-Water Partition Coeff.) | 2.833 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 2 | [6] |
| SMILES | CSC1=CC=CC=C1[C@@H]2NCCC2 | [5] |
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not publicly available, a standard analytical profile can be predicted based on its chemical structure and data from analogous compounds.[7][8][9] This serves as a benchmark for researchers performing quality control and structural verification.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.0-7.5 ppm: Multiplets (4H, aromatic protons). ~4.0-4.5 ppm: Multiplet (1H, CH proton alpha to both phenyl and nitrogen). ~2.8-3.5 ppm: Multiplets (2H, CH₂ protons on pyrrolidine ring adjacent to N). ~2.4 ppm: Singlet (3H, S-CH₃ protons). ~1.6-2.2 ppm: Multiplets (5H, remaining 4H from pyrrolidine CH₂ groups and 1H from N-H). |
| ¹³C NMR | ~125-145 ppm: 6 signals (aromatic carbons). ~60-70 ppm: 1 signal (chiral CH carbon). ~45-55 ppm: 1 signal (pyrrolidine CH₂ adjacent to N). ~20-35 ppm: 2 signals (remaining pyrrolidine CH₂ carbons). ~15 ppm: 1 signal (S-CH₃ carbon). |
| Mass Spec (EI) | m/z 193: Molecular ion (M⁺). m/z 146: Fragment corresponding to loss of the methylthio group (-SCH₃). m/z 70: Fragment corresponding to the pyrrolidinyl cation. |
| Infrared (IR) | ~3300-3400 cm⁻¹: N-H stretch (secondary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2960 cm⁻¹: Aliphatic C-H stretch. ~1450-1600 cm⁻¹: Aromatic C=C bending. ~1050-1250 cm⁻¹: C-N stretch. |
Synthesis and Retrosynthesis
A robust synthetic strategy is crucial for accessing this chiral building block. While a specific documented synthesis is not available, a logical retrosynthetic analysis based on established chemical transformations allows for the design of a viable protocol.[10][11]
Retrosynthetic Analysis
The primary disconnection strategy involves breaking the C-C bond between the phenyl and pyrrolidine rings. This leads back to commercially available or readily synthesizable precursors, such as a protected proline derivative and a brominated thioanisole. This approach is advantageous as it allows for the introduction of chirality from a well-established chiral pool starting material (L- or D-proline).
Caption: Retrosynthetic pathway for the target molecule.
Proposed Experimental Protocol
This hypothetical protocol is based on a Grignard reaction with a protected prolinol-derived electrophile, a common and reliable method for C-C bond formation.
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromothioanisole in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Maintain a gentle reflux with an external heating bath to sustain the reaction until all magnesium has been consumed. The causality here is that the Grignard formation is exothermic, and controlled addition is necessary to prevent runaway reactions. Anhydrous conditions are critical to prevent quenching of the highly basic organometallic reagent.
Step 2: Coupling Reaction
-
In a separate flame-dried flask under Argon, dissolve a suitable N-protected (R)-proline derivative, such as N-Boc-(R)-prolinal, in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the Grignard reagent and minimize side reactions.
-
Slowly add the prepared Grignard reagent from Step 1 to the cooled aldehyde solution via cannula.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 3: Cyclization and Deprotection (if necessary)
-
The product from Step 2, a secondary alcohol, may require subsequent chemical steps (e.g., conversion of the alcohol to a leaving group followed by intramolecular cyclization) to form the pyrrolidine ring, depending on the exact proline-derived starting material.
-
If an N-Boc protecting group was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
-
Purify the final compound via column chromatography on silica gel.
Applications in Research and Development
The molecular architecture of (R)-2-(2-(Methylthio)phenyl)pyrrolidine makes it a versatile tool for chemists.
Chiral Ligand in Asymmetric Catalysis
The molecule possesses both a soft Lewis basic sulfur atom and a hard Lewis basic nitrogen atom, making it an excellent candidate for a bidentate chiral ligand. This N,S-ligand can coordinate to transition metals like Palladium, Rhodium, or Copper, creating a chiral environment around the metal center. Such complexes are highly sought after for catalyzing enantioselective reactions, including hydrogenations, C-C bond formations, and allylic alkylations.
Caption: Coordination of the N,S-bidentate ligand to a metal center.
Organocatalysis
Pyrrolidine derivatives are famous for their role as organocatalysts, operating primarily through an enamine activation mechanism.[4] The secondary amine of (R)-2-(2-(Methylthio)phenyl)pyrrolidine can react reversibly with a ketone or aldehyde to form a nucleophilic enamine intermediate. This chiral enamine can then react with an electrophile (e.g., a nitro-olefin in a Michael addition) from a sterically defined face, inducing high enantioselectivity in the final product.
Caption: Generalized enamine catalytic cycle.
Building Block in Medicinal Chemistry
The 2-arylpyrrolidine motif is a key pharmacophore in numerous biologically active compounds.[1][12] The pyrrolidine ring provides a rigid, three-dimensional scaffold that can position substituents in precise orientations to interact with biological targets like enzymes and receptors.[2] Its non-planar structure allows for better exploration of pharmacophore space compared to flat aromatic systems.[2] This compound provides a synthetically accessible entry point to a wide range of novel chemical entities for drug discovery programs.
Safety, Handling, and Storage
Proper handling of (R)-2-(2-(Methylthio)phenyl)pyrrolidine is imperative. The following information is compiled from safety data sheets for the compound and its close analogs.[13][14][15]
GHS Hazard Identification
| Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic), GHS07 (Harmful), GHS09 (Environmental Hazard) |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapour.[13] H301: Toxic if swallowed.[13] H314: Causes severe skin burns and eye damage.[13] H332: Harmful if inhaled.[13] H411: Toxic to aquatic life with long lasting effects.[13] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[13] P261: Avoid breathing mist or vapours.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[16] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16]
Storage Recommendations
-
Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[17]
-
Atmosphere: For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[6]
Conclusion
(R)-2-(2-(Methylthio)phenyl)pyrrolidine, CAS 1213314-31-8, is a high-value chiral intermediate with considerable potential. Its well-defined stereochemistry and multifunctional nature make it a powerful tool for asymmetric synthesis and a desirable scaffold for medicinal chemistry. While its handling requires strict adherence to safety protocols due to its hazardous nature, its utility in advancing complex chemical synthesis and drug discovery programs is clear. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research.
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